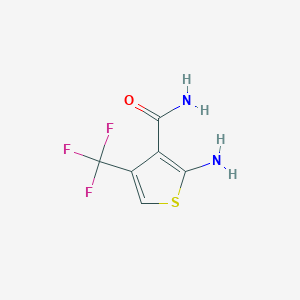

2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-4-(trifluoromethyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2OS/c7-6(8,9)2-1-13-5(11)3(2)4(10)12/h1H,11H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTDBSOZRFEBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)N)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Michael Addition and Intramolecular Cyclization

A key method involves the Michael-type addition of cyanothioacetamide derivatives to α-halo ketones or chalcones, followed by intramolecular cyclization to form substituted dihydrothiophenes, which can be further transformed into the target compound.

- React cyanothioacetamide with α-bromochalcones or α-thiocyanatoacetophenones in ethanol under KOH catalysis.

- The reaction proceeds rapidly at room temperature, forming dihydrothiophene intermediates.

- Subsequent Mannich-type double aminomethylation with formaldehyde and primary amines under noncatalyzed conditions yields functionalized thiophene derivatives.

- This approach avoids toxic solvents and harsh conditions, providing good yields and purity.

Representative Reaction Conditions:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Cyanothioacetamide + α-bromochalcone, EtOH, KOH | Michael addition and cyclization | 38-40 |

| 2 | Dihydrothiophene intermediate + HCHO + RNH2, room temp | Mannich-type double aminomethylation | Good yields (exact varies) |

- The Michael adduct formation is followed by intramolecular nucleophilic substitution or addition leading to ring closure.

- Quantum chemical calculations (DFT) support two possible cyclization pathways depending on stereochemistry.

- The reaction is atom-economical and metal-free, enhancing environmental compatibility.

Source: Detailed experimental and computational studies demonstrate this method's efficiency for thiophene derivatives closely related to this compound.

Preparation of Trifluoromethyl-Substituted Thiophene Intermediates

The introduction of the trifluoromethyl group at the 4-position is often achieved by starting from trifluoroacetic acid derivatives or trifluoroacetyl compounds:

- For example, trifluoroacetic ethyl acetoacetate can be reacted with chlorosulfuric acid under controlled low temperatures (-12 to 12 °C) to form 2,2-dichloro trifluoroacetic ethyl acetoacetate intermediates.

- Subsequent reaction with thioacetamide under reflux in dehydrated alcohol produces trifluoromethyl-substituted thiazole or thiophene derivatives.

- Acidic workup with hydrochloric acid and neutralization yields the trifluoromethyl-substituted thiophene carboxylic acid or related intermediates with high purity and yields (~92%).

| Step | Reagents & Conditions | Product | Yield (%) | Purity (HPLC) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | Trifluoroacetic ethyl acetoacetate + chlorosulfuric acid, -12 to 12 °C | 2,2-Dichloro trifluoroacetic ethyl acetoacetate | — | — | — |

| 2 | Above intermediate + thioacetamide, reflux in dehydrated alcohol | 2-Methyl-4-trifluoromethyl thiazole-5-formic acid | 92.2 | 98.7% | 163.5–165.0 |

Source: Patent literature describing related trifluoromethyl-thiazole intermediates applicable to thiophene synthesis.

Conversion to Carboxamide Functionality

The carboxamide group at the 3-position can be introduced by:

- Direct amidation of the corresponding carboxylic acid or ester precursor.

- Reaction of nitrile intermediates (e.g., thiophene-3-carbonitriles) with aqueous ammonia or amines under mild heating to yield carboxamides.

- This step is often performed after establishing the thiophene core with trifluoromethyl and amino groups.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Michael addition + cyclization | Cyanothioacetamide + α-bromochalcones | Michael addition, intramolecular cyclization, Mannich reaction | EtOH, KOH, room temp | 38-40 | Metal-free, mild, atom-economical |

| Trifluoromethyl intermediate synthesis | Trifluoroacetic ethyl acetoacetate + chlorosulfuric acid + thioacetamide | Electrophilic substitution, cyclization | Low temp to reflux in alcohol | 92.2 | High purity, suitable for further steps |

| Amidation of nitrile intermediates | Thiophene-3-carbonitriles + NH3 or amines | Nitrile to carboxamide conversion | Mild heating | Variable | Final step for carboxamide introduction |

Research Findings and Analysis

- The Michael addition/cyclization route offers a versatile platform for synthesizing various substituted thiophenes, including those with trifluoromethyl groups, by appropriate choice of starting materials.

- Quantum chemical studies confirm the reaction pathways and stereochemical outcomes, enhancing predictability and optimization of yields.

- The trifluoromethyl substitution is efficiently introduced via trifluoroacetyl precursors under carefully controlled acidic conditions, yielding stable intermediates for further functionalization.

- The overall synthetic sequences avoid toxic reagents and harsh conditions, aligning with green chemistry principles.

- Yields range from moderate (38-40%) for complex cyclizations to high (above 90%) for trifluoromethyl intermediate formation, indicating the robustness of the methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, alcohols, and halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Functionalized thiophene derivatives

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which combines elemental sulfur with a ketone or aldehyde and a cyanoacetamide.

- Introduction of the Trifluoromethyl Group : This is often accomplished using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

- Amination and Carboxamide Formation : Final steps involve converting intermediates into the desired carboxamide structure.

Medicinal Chemistry

2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide is being investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Its ability to modulate key biological pathways has led to research into its use as an anticancer agent. The trifluoromethyl group is believed to enhance its interaction with cellular targets, potentially improving efficacy against cancer cells.

Biological Research

The compound's interactions with biological macromolecules are under investigation:

- Enzyme Inhibition : It has been explored as a potential enzyme inhibitor, impacting various biochemical pathways related to inflammation and cell proliferation.

- Mechanism of Action : The mechanism involves the compound's ability to penetrate biological membranes and interact with specific proteins, influencing their activity.

Materials Science

In addition to its biological applications, this compound is being utilized in developing advanced materials:

- Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics, particularly in the development of semiconducting materials.

- Corrosion Inhibitors : The compound's stability and reactivity have led to its use in formulating corrosion inhibitors for metals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

Pathways Involved: It may affect various biochemical pathways, including those involved in inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of thiophene-3-carboxamides are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Biological Activity : Thiophene derivatives with -CF₃ groups exhibit improved metabolic stability and membrane permeability, as seen in pharmaceutical-grade analogs like the compound in (purity >99%, ISO 9001 certified) .

Synthetic Complexity : Compounds with trifluoromethylphenyl substituents (e.g., CAS 1016889-40-9 ) require multi-step syntheses due to steric hindrance, whereas direct -CF₃ substitution on the thiophene ring simplifies functionalization .

Polymorphism : Crystal structure studies () highlight that alkyl or aryl substituents influence molecular packing, affecting solubility and bioavailability .

Biological Activity

2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide is a thiophene-derived compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H5F3N2OS, characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The incorporation of the thiophene ring enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. Research indicates that compounds with a thiophene structure exhibit significant antibacterial activity against various strains of bacteria, including E. coli and Klebsiella spp. .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | <50 | E. coli |

| Nitrothiophene carboxamides | <10 | Klebsiella spp. |

Anti-Tuberculosis Activity

A study evaluating various 2-aminothiophenes found that certain derivatives exhibited promising anti-tuberculosis (TB) activity. Specifically, compounds were assessed for their Minimum Inhibitory Concentration (MIC), with some demonstrating MIC values below 50 µM against Mycobacterium tuberculosis .

Table 2: Anti-TB Activity of Thiophene Derivatives

| Compound Name | MIC (µM) | Activity |

|---|---|---|

| This compound | <50 | Active against TB |

| Compound 33 | 0.69 | Most potent against TB |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and modulate inflammatory pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

- Gene Expression Modulation : Studies indicate that thiophene derivatives can regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8, thereby influencing immune responses .

In Vivo Studies

In vivo experiments using murine models have demonstrated the anti-inflammatory effects of thiophene derivatives, including reductions in paw edema and inflammatory cytokine levels when administered at specific dosages .

Case Study Summary

- Model : Murine model with induced inflammation.

- Dosage : 50 mg/kg.

- Outcome : Significant reduction in inflammation compared to control groups.

Q & A

Q. What are the standard synthetic routes for 2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide, and how are intermediates characterized?

The compound is typically synthesized via cyclization or condensation reactions. For example, analogs are synthesized by heating intermediates in polar solvents (e.g., water, methanol) with reagents like potassium ethyl xanthate or triethylamine . Intermediates are characterized using infrared spectroscopy (IR) for functional groups (e.g., C=O stretch at ~1650 cm⁻¹), NMR (¹H/¹³C) for structural confirmation (e.g., trifluoromethyl group at δ ~110-120 ppm in ¹³C NMR), and mass spectrometry for molecular ion peaks .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5-8.0 ppm and NH₂ signals at δ ~5.5 ppm).

- ¹³C NMR : Confirms trifluoromethyl (CF₃) carbon signals (~120 ppm) and carboxamide carbonyl (~170 ppm).

- IR Spectroscopy : Detects NH₂ stretching (~3350 cm⁻¹) and C=O stretches (~1680 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₆H₅F₃N₂OS: calculated 211.0192) .

Q. What in vitro assays are used to evaluate its bioactivity, such as tau aggregation inhibition?

The Thioflavin T fluorescence assay quantifies inhibition of tau fibril formation by measuring fluorescence intensity (ex/em: 440/480 nm) after incubation with heparin and 4R tau protein. The filter trap assay complements this by capturing aggregated tau on nitrocellulose membranes, visualized via immunoblotting .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

- 2D NMR (COSY, HSQC, HMBC) : Resolves ambiguous proton-carbon correlations (e.g., distinguishing adjacent aromatic protons or confirming carboxamide connectivity).

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and substituent positions (e.g., spatial arrangement of the trifluoromethyl group) .

Q. What strategies optimize synthetic yield and purity for scaled-up production?

- Reaction condition screening : Varying solvents (e.g., THF vs. DMF) and catalysts (e.g., triethylamine vs. DBU) to improve efficiency.

- Purification techniques : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>98% by HPLC) .

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

- Comparative SAR studies : Synthesizing analogs (e.g., replacing trifluoromethyl with methyl or phenyl groups) and testing tau inhibition. For example, replacing CF₃ with a methyl group reduced activity by ~40% in Thioflavin T assays .

- Computational docking : Modeling interactions with tau protein’s hydrophobic pockets to predict substituent effects .

Q. How can bioactivity results be validated to exclude assay-specific artifacts?

- Orthogonal assays : Combine Thioflavin T with filter trap assays to confirm inhibition.

- Negative controls : Use scrambled tau peptides or inactive analogs to rule out nonspecific binding.

- In vivo models : Test in transgenic tauopathy models (e.g., Drosophila or murine systems) for physiological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.